Kalium-Titanoxid-Oxalat-Dihydrat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Potassium titanium oxide oxalate dihydrate has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in organic synthesis, particularly in the synthesis of chromene derivatives.

Biology: The compound’s catalytic properties are explored in various biochemical reactions.

Medicine: Research is ongoing to investigate its potential use in medical applications, including drug delivery systems.

Industry: It is used in the functionalization of aluminum alloy surfaces through plasma electrolytic oxidation, leading to the formation of titanium dioxide layers.

Wirkmechanismus

Target of Action

Potassium titanium oxide oxalate dihydrate, also known as dipotassium;2-hydroxy-2-oxoacetate;oxotitanium, is primarily used as a catalyst in organic synthesis . Its primary targets are the reactants in the synthesis process, where it facilitates the reaction and increases the yield of the desired product .

Mode of Action

The compound interacts with its targets by facilitating the reaction process. For instance, it can be used as a catalyst to synthesize chromene derivatives via a three-component condensation reaction of aromatic aldehydes, malononitrile, and resorcinol/naphthol . It can also be used as an electrolyte to functionalize the surface of aluminum alloy with a TiO2 layer by plasma electrolytic oxidation (PEO) .

Biochemical Pathways

It’s known that the compound plays a crucial role in the synthesis of chromene derivatives and the functionalization of aluminum alloy surfaces . The downstream effects of these processes depend on the specific reactions and the products formed.

Result of Action

The result of the action of potassium titanium oxide oxalate dihydrate is the successful facilitation of the desired chemical reactions. For example, it can help synthesize chromene derivatives or create a TiO2 layer on an aluminum alloy surface . The molecular and cellular effects of the compound’s action depend on the specific reactions it facilitates.

Action Environment

The action, efficacy, and stability of potassium titanium oxide oxalate dihydrate can be influenced by various environmental factors. For instance, the compound is sensitive to air, heat, and humidity . Therefore, it should be stored under inert gas (nitrogen or argon) at 2-8°C . The compound is also soluble in water, which can affect its behavior in aqueous environments .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Potassium titanium oxide oxalate dihydrate is known to interact with various biomolecules in biochemical reactions. It is used as a catalyst to synthesize chromene derivatives via a three-component condensation reaction of aromatic aldehydes, malononitrile, and resorcinol/ naphthol . The nature of these interactions is largely dependent on the specific conditions of the reaction and the other molecules present.

Cellular Effects

It is known that this compound can be used as an electrolyte to functionalize the surface of aluminum alloy with TiO2 layer by plasma electrolytic oxidation (PEO) . This suggests that it may have some influence on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to participate in the synthesis of chromene derivatives , suggesting that it may interact with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression

Temporal Effects in Laboratory Settings

The thermal dehydration reaction of potassium titanium oxide oxalate dihydrate has been studied using thermogravimetry (TG), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) in a nitrogen atmosphere at different heating rates . It dehydrates in a single step through a practically irreversible process .

Metabolic Pathways

It is known to participate in the synthesis of chromene derivatives , suggesting that it may interact with enzymes or cofactors in this pathway.

Vorbereitungsmethoden

Potassium titanium oxide oxalate dihydrate can be synthesized through several methods. One common synthetic route involves the reaction of potassium oxalate with titanium oxalate in an aqueous solution, followed by crystallization to obtain the dihydrate form . The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product.

Industrial production methods may involve similar processes but on a larger scale, with additional steps for purification and quality control to meet industrial standards .

Analyse Chemischer Reaktionen

Potassium titanium oxide oxalate dihydrate undergoes various chemical reactions, including:

Oxidation: It can act as a catalyst in oxidation reactions, facilitating the conversion of organic compounds.

Reduction: It can participate in reduction reactions, often in the presence of reducing agents.

Substitution: The compound can undergo substitution reactions where the oxalate ligands are replaced by other ligands under specific conditions.

Common reagents used in these reactions include aromatic aldehydes, malononitrile, and resorcinol/naphthol . Major products formed from these reactions include chromene derivatives and functionalized surfaces with titanium dioxide layers .

Vergleich Mit ähnlichen Verbindungen

Potassium titanium oxide oxalate dihydrate can be compared with other similar compounds, such as:

- Potassium bis(oxalato)oxotitanate (IV) hydrate

- Titanium potassium oxalate dihydrate

- Oxotitanium potassium ethanedioate hydrate

These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity. Potassium titanium oxide oxalate dihydrate is unique in its excellent water solubility and its ability to be easily separated from reaction mixtures, making it particularly useful as a catalyst in organic synthesis .

Eigenschaften

CAS-Nummer |

14481-26-6 |

|---|---|

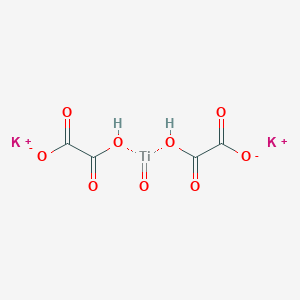

Molekularformel |

C4K2O9Ti |

Molekulargewicht |

318.10 g/mol |

IUPAC-Name |

dipotassium;oxalate;oxotitanium(2+) |

InChI |

InChI=1S/2C2H2O4.2K.O.Ti/c2*3-1(4)2(5)6;;;;/h2*(H,3,4)(H,5,6);;;;/q;;2*+1;;+2/p-4 |

InChI-Schlüssel |

UHWHMHPXHWHWPX-UHFFFAOYSA-J |

SMILES |

C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.O=[Ti].[K+].[K+] |

Kanonische SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O=[Ti+2].[K+].[K+] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does potassium titanium oxide oxalate dihydrate contribute to the formation of coatings during plasma electrolytic oxidation?

A: Potassium titanium oxide oxalate dihydrate serves as a source of titanium ions in the electrolyte solution during the PEO process []. When a high voltage is applied, plasma discharges occur at the interface of the electrolyte and the aluminum alloy substrate. These discharges generate intense heat, leading to the formation of a reactive environment. Within this environment, the potassium titanium oxide oxalate dihydrate decomposes, releasing titanium ions that react with the aluminum oxide layer on the substrate. This reaction leads to the incorporation of titanium oxide into the growing coating, influencing its morphology, phase composition, and ultimately its properties.

Q2: What changes in coating properties are observed with varying concentrations of potassium titanium oxide oxalate dihydrate in the electrolyte?

A: The research by [] highlights that increasing the concentration of potassium titanium oxide oxalate dihydrate in the electrolyte leads to several notable changes in the resulting coatings:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene](/img/structure/B89302.png)

![disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B89309.png)